

2-Fluoro-4-(trifluoromethyl)benzoic acid physical properties

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Compound of Interest

Compound Name: 2-Fluoro-4-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to the Physical Properties of **2-Fluoro-4-(trifluoromethyl)benzoic Acid**

Introduction: A Key Building Block in Modern Drug Discovery

2-Fluoro-4-(trifluoromethyl)benzoic acid, identified by its CAS Number 115029-24-8, is a polyfluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.^{[1][2]} Its strategic placement of a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and conformational constraints. These features are highly sought after in the rational design of Active Pharmaceutical Ingredients (APIs). Specifically, the incorporation of this moiety has been shown to enhance the agonistic activity of compounds targeting G protein-coupled receptors, a critical family of drug targets.^[1] This increased potency is often attributed to the formation of halogen bonding interactions between the fluorinated substituents and protein residues.^[1] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical properties. These parameters govern its reactivity, solubility, and handling characteristics, which are critical

for successful integration into synthetic workflows and formulation development. The properties of **2-Fluoro-4-(trifluoromethyl)benzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	115029-24-8	[1][2]
Molecular Formula	C ₈ H ₄ F ₄ O ₂	[2][3]
Molecular Weight	208.11 g/mol	[1][2]
Melting Point	168 - 170 °C	[1]
Appearance	White to Off-White Solid/Powder	[4][5]
Purity	Typically ≥98%	[1][2]
SMILES String	<chem>OC(=O)c1ccc(cc1F)C(F)(F)F</chem>	[3]
InChI Key	OCIYTBZXTFPSPI- UHFFFAOYSA-N	[3]

Detailed Analysis of Key Parameters

Crystalline Structure and Melting Point

The melting point of a solid is a fundamental indicator of its purity and crystalline lattice energy. For **2-Fluoro-4-(trifluoromethyl)benzoic acid**, the sharp melting range of 168-170 °C suggests a well-defined, stable crystalline structure.[1] This high melting point, relative to benzoic acid (122 °C), is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid dimer and dipole-dipole interactions enhanced by the electronegative fluorine and trifluoromethyl groups.

Causality in Experimental Choice: While traditional capillary melting point apparatus provides a basic range, Differential Scanning Calorimetry (DSC) is the authoritative method for thermal analysis. DSC is preferred because it not only provides a precise melting point (T_m) but also quantifies the enthalpy of fusion (ΔH_{fus}), offering deeper insights into the material's crystallinity and polymorphism—the existence of multiple crystalline forms. The absence of multiple thermal

events prior to melting would validate the presence of a single, stable polymorph under the tested conditions.

Solubility Profile

The solubility of a compound is paramount for its application in both synthesis and biological systems. While specific quantitative data is sparse in publicly available literature, a qualitative assessment can be made based on its structure.

- **Polar Organic Solvents:** The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).^[4] This is due to favorable dipole-dipole interactions and the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor.
- **Aqueous Solubility:** Solubility in water is expected to be limited but significantly pH-dependent. In acidic to neutral water, the compound exists primarily in its neutral, less soluble form. However, in basic media ($\text{pH} > \text{pKa}$), it deprotonates to form the more soluble carboxylate salt. This behavior is critical for designing aqueous-based reactions or purification protocols like acid-base extractions.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. While an experimentally determined value for this specific isomer is not readily available, a predicted pKa for the related isomer, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is approximately 3.35.^[4] The strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl substituents significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid ($\text{pKa} \approx 4.2$). This is due to the inductive effect (-I) of the halogen substituents, which stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge. A lower pKa value is a key chemical characteristic that influences its reactivity and its ionization state in physiological environments.

Authoritative Experimental Protocols

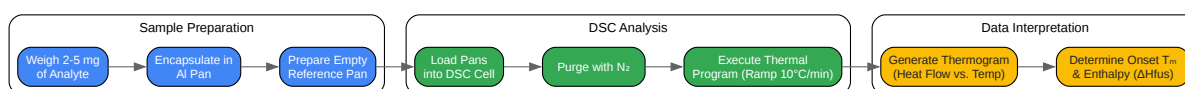
To ensure scientific integrity, the determination of these physical properties must follow validated, reproducible protocols.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point and thermal profile of the analyte.

Methodology:

- **Sample Preparation:** Accurately weigh 2-5 mg of **2-Fluoro-4-(trifluoromethyl)benzoic acid** into a standard aluminum DSC pan.
- **Encapsulation:** Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
- **Data Analysis:** The melting point (T_m) is determined as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.



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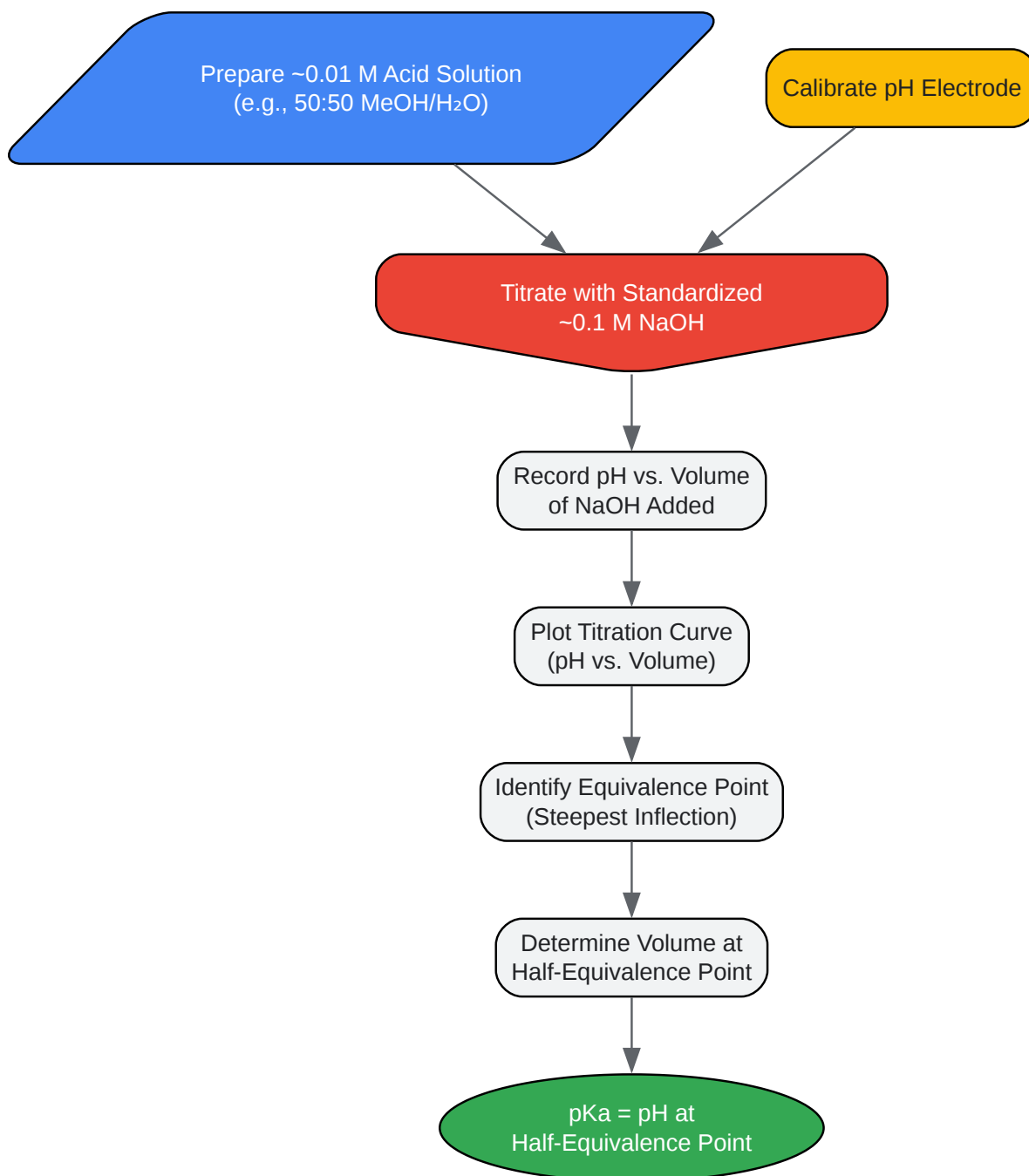
Diagram: Workflow for DSC analysis.

Protocol 2: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of the acid dissociation constant.

Methodology:

- **Solution Preparation:** Prepare a ~0.01 M solution of **2-Fluoro-4-(trifluoromethyl)benzoic acid** in a co-solvent system (e.g., 50:50 water:methanol) to ensure complete dissolution. Record the exact mass and volume.
- **Titrant Standardization:** Use a standardized ~0.1 M solution of a strong base, such as NaOH, as the titrant.
- **Titration Setup:**
 - Place a known volume of the acid solution in a beaker with a magnetic stir bar.
 - Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution.
- **Titration Execution:**
 - Record the initial pH of the solution.
 - Add small, precise increments (e.g., 0.1 mL) of the NaOH titrant.
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- **Data Analysis:**
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point (the point of steepest inflection).
 - The half-equivalence point occurs at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.



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Diagram: Potentiometric titration workflow.

Spectroscopic Characterization

For unambiguous identification and quality control, spectroscopic data is essential. The NIST Chemistry WebBook provides reference spectra for this compound, including:[6]

- Infrared (IR) Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid ($\sim 3000\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), and strong C-F stretches in the fingerprint region ($\sim 1100\text{-}1350\text{ cm}^{-1}$).
- Mass Spectrum: The mass spectrum would show the molecular ion peak (M^+) and characteristic fragmentation patterns related to the loss of -OH, -COOH, and the trifluoromethyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show distinct aromatic protons with splitting patterns influenced by both the fluorine and trifluoromethyl substituents.
 - ^{13}C NMR: Would reveal the chemical shifts of the eight unique carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon.
 - ^{19}F NMR: Would display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, providing definitive evidence of their presence.

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized building block whose physical properties are a direct result of its unique electronic and structural features. Its high melting point, predictable solubility, and pronounced acidity, all influenced by its fluorine substituents, are critical parameters for its effective use. The application of authoritative analytical techniques like DSC and potentiometric titration is non-negotiable for ensuring the quality and consistency required in high-stakes research environments such as drug development. A thorough understanding of these foundational properties is the first step toward unlocking the full potential of this versatile molecule.

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